3-Tert-butyl-4-hydroxy-N-methylbenzamide
Description
3-Tert-butyl-4-hydroxy-N-methylbenzamide is a substituted benzamide featuring a tert-butyl group at the 3-position, a hydroxyl group at the 4-position, and an N-methylamide moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural resemblance to bioactive molecules, such as ecdysteroid agonists and kinase inhibitors .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-tert-butyl-4-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-7-8(11(15)13-4)5-6-10(9)14/h5-7,14H,1-4H3,(H,13,15) |
InChI Key |
MQHROBFGXXRLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)NC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-tert-butyl-4-hydroxybenzoic acid and methylamine.
Amidation Reaction: The carboxylic acid group of 3-tert-butyl-4-hydroxybenzoic acid is converted to an amide group through a reaction with methylamine. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-tert-butyl-4-oxo-N-methylbenzamide.
Reduction: Formation of 3-tert-butyl-4-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
3-Tert-butyl-4-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The tert-butyl and hydroxyl groups are critical for modulating biological activity. For instance, 3,5-Di-tert-butyl-4-hydroxy-N-isobutyl-benzamide (DTBHIB) () shares a similar core structure but includes an additional tert-butyl group at the 5-position and an isobutylamide instead of a methylamide.
In contrast, 3-Tert-butyl-4-hydroxy-N-methylbenzamide lacks the second tert-butyl group, which may reduce steric hindrance and alter receptor binding kinetics.
Electronic and Solubility Properties
The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs like N,N-dimethyl-4-(trifluoromethyl)benzamide (3-t) (). This could improve aqueous solubility but may reduce membrane permeability. The trifluoromethyl group in 3-t, however, enhances lipophilicity and metabolic stability, demonstrating a trade-off between substituent choice and pharmacokinetics.
Data Tables
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Effect on Solubility | Effect on Lipophilicity | Role in Bioactivity |
|---|---|---|---|
| tert-Butyl (3- or 4-) | Decreases solubility | Increases logP | Enhances receptor binding |
| Hydroxyl (4-) | Increases solubility | Decreases logP | Hydrogen-bond donor |
| Trifluoromethyl (4-) | Minimal effect | Increases logP | Metabolic stability |
Key Research Findings
Steric and Electronic Contributions : Bulky tert-butyl groups enhance receptor binding (e.g., DTBHIB), while hydroxyl groups improve solubility and target interaction .
Synthetic Feasibility : Nickel- or manganese-catalyzed methods enable efficient synthesis of tert-butyl benzamides, with yields ~40–50% .
Pharmacokinetic Trade-offs : Hydroxyl groups may limit blood-brain barrier penetration, whereas trifluoromethyl groups improve stability but reduce polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
